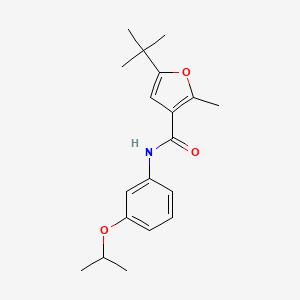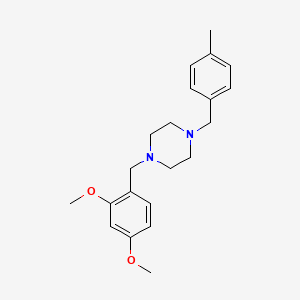
N-(3,4-dimethoxyphenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylurea derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and functional properties. They serve as a foundation for developing novel compounds with potential applications in various fields.
Synthesis Analysis
The synthesis of phenylurea derivatives typically involves the reaction between an amine and an isocyanate or a carbonyl compound under controlled conditions. For instance, the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions facilitates the synthesis of unsymmetrical ketones, showcasing the versatility in synthesizing complex urea derivatives (Whipple & Reich, 1991).
Molecular Structure Analysis
Crystallographic studies of similar phenylurea compounds reveal nearly planar structures with significant intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For example, the molecular structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea demonstrates intramolecular N—H⋯O hydrogen bond, stabilizing the molecular conformation (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Phenylureas undergo various chemical reactions, including nucleophilic substitution, that allow functional modification and the introduction of new pharmacophores. Hindered ureas exhibit efficient substitution reactions with O, N, and S nucleophiles under neutral conditions, indicating their reactive versatility (Hutchby et al., 2009).
Physical Properties Analysis
The physical properties of phenylureas, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituent effects. Studies on similar compounds provide insights into optimizing these properties for specific applications.
Chemical Properties Analysis
The chemical behavior of phenylureas, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, is crucial for their biological activity and functionality in material science. For example, the synthesis and bioactivity studies of N-substituted ureas indicate their potential as plant growth regulators, highlighting the importance of chemical properties in determining their application scope (Song Xin-jian et al., 2006).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQHBRLOBHNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)


![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)